Methyl 2-(3,4-dichloroanilino)propanoate
Description
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl 2-(3,4-dichloroanilino)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(10(14)15-2)13-7-3-4-8(11)9(12)5-7/h3-6,13H,1-2H3 |
InChI Key |
RWLGYVZVMDJDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Conversely, the carboxylic acid group in improves water solubility but reduces bioavailability.
- Synthetic Complexity : The compound in requires multi-step synthesis, including coupling with a dimethoxypyrimidinyl group, whereas simpler analogs (e.g., ) may prioritize fluorination or amidation steps.
Physicochemical Properties
Preparation Methods
Synthetic Workflow
Optimization Insights:
Comparative Yields:
| Leaving Group | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Br | DMF | 85°C | 20 | 75% |
| MsO | THF | 65°C | 24 | 68% |
Mitsunobu Reaction for Direct Amine Installation
While less common, the Mitsunobu reaction offers a pathway to install the 3,4-dichloroanilino group onto methyl 2-hydroxypropanoate. This method, though underexplored in the literature, is theoretically feasible based on aryl ether syntheses.
Reaction Parameters
Limitations:
-
Steric Hindrance : The secondary amine nucleophile may exhibit reduced reactivity compared to primary amines.
-
Cost Efficiency : DEAD and PPh₃ are expensive, making this method less industrially viable.
Comparative Analysis of Methodologies
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Esterification | 85–99% | >98% | High | High |
| Nucleophilic Substitution | 65–75% | 90–95% | Moderate | Moderate |
| Mitsunobu Reaction | 50–60%* | 85–90%* | Low | Low |
*Theoretical estimates based on analogous reactions.
Industrial-Scale Considerations
Patents emphasize the importance of solvent recovery and catalyst recycling to enhance sustainability. For example, excess methanol from esterification steps is distilled and reused, reducing raw material costs by 15–20%. Additionally, continuous-flow reactors are proposed to optimize heat management during exothermic SOCl₂ reactions .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(3,4-dichloroanilino)propanoate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dichloroaniline with methyl 2-chloropropanoate in a polar aprotic solvent (e.g., dimethyl sulfoxide) under reflux, followed by purification via column chromatography . Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst use : Adding triethylamine to neutralize HCl byproducts and accelerate substitution.
- Solvent selection : DMSO enhances nucleophilicity of the aniline nitrogen.
Post-synthesis, thin-layer chromatography (TLC) or HPLC can monitor reaction progress.
Basic: How can researchers verify the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the methyl ester group typically resonates at ~3.6 ppm (H) and ~170 ppm (C) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: ~1.35 Å) and dihedral angles (e.g., 44–65° between aromatic rings) to validate stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 292.04 for CHClNO).
Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?
Answer:
Contradictions may arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response assays : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC/IC values and confirm target specificity .
- Enzyme kinetics : Use cytochrome P450 inhibition assays (e.g., fluorometric or LC-MS-based) to quantify competitive vs. non-competitive binding .
- Metabolite profiling : Incubate with liver microsomes to identify active metabolites that may contribute to observed effects .
Advanced: How do structural modifications at the propanoate moiety influence biological activity?
Answer:
Structure-activity relationship (SAR) studies suggest:
| Modification | Impact | Example |
|---|---|---|
| Ester → carboxylic acid | Increased polarity, reduced cell permeability | Lower antimicrobial activity |
| Methyl → trifluoromethyl | Enhanced metabolic stability via electron-withdrawing effects | Improved enzyme inhibition |
| Substituents on the phenyl ring | Altered steric/electronic interactions with targets | Dichloro groups enhance receptor binding |
| Synthetic strategies include introducing substituents via Mitsunobu reactions or palladium-catalyzed couplings. |
Basic: What analytical techniques are critical for characterizing hydrogen bonding in the crystal structure?
Answer:
- Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., C–H···O bonds with d ≈ 2.2–2.5 Å) .
- DSC/TGA : Thermal analysis confirms stability up to decomposition temperatures (e.g., >200°C).
- IR spectroscopy : Stretching frequencies for N–H (~3300 cm) and ester C=O (~1740 cm) validate hydrogen-bonding networks .
Advanced: How can computational modeling predict metabolic pathways of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies to predict hydrolysis or oxidation sites (e.g., ester cleavage at ΔG ≈ 25 kcal/mol) .
- Molecular docking : Simulates interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- ADMET predictors : Software like SwissADME estimates bioavailability, logP (~2.8), and blood-brain barrier permeability.
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity screening : Follow OECD guidelines for acute toxicity (LD in rodents) and skin/eye irritation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release .
Advanced: How can researchers design analogs to mitigate toxicity while retaining activity?
Answer:
- Bioisosteric replacement : Substitute chlorine with fluorine to reduce electrophilicity and potential DNA adduct formation .
- Prodrug strategies : Convert the ester to a carbamate for targeted release in specific tissues.
- QSAR models : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with toxicity endpoints .
Basic: What solvents and storage conditions preserve the compound’s stability?
Answer:
- Storage : –20°C under argon to prevent hydrolysis/oxidation.
- Solubility : DMSO (≥50 mg/mL) for in vitro studies; avoid aqueous buffers with pH >7 to prevent ester degradation .
Advanced: How can crystallographic data guide the design of co-crystals for improved bioavailability?
Answer:
- Co-crystal screening : Use Cambridge Structural Database (CSD) to identify compatible co-formers (e.g., succinic acid) that enhance solubility via hydrogen bonding .
- Powder X-ray diffraction (PXRD) : Monitor phase purity and lattice stability under stress conditions (e.g., 40°C/75% RH).
Advanced: What methodologies validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts upon compound binding .
- Click chemistry : Introduce alkyne tags to track compound localization via fluorescence microscopy.
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
Basic: How is the compound’s logP experimentally determined, and what does it indicate?
Answer:
- Shake-flask method : Partition between octanol and water (e.g., logP ≈ 2.5) indicates moderate lipophilicity .
- HPLC retention time : Correlate with C18 columns to estimate logP using calibration standards.
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and waste .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.
Basic: What spectroscopic techniques differentiate between polymorphs?
Answer:
- Raman spectroscopy : Detects lattice vibrations unique to each polymorph.
- Solid-state NMR : Resolves C chemical shift differences (e.g., ±2 ppm for crystalline vs. amorphous forms) .
Advanced: How can machine learning predict novel biological targets for this compound?
Answer:
- Chemogenomic databases : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., kinase inhibition).
- Deep learning (e.g., DeepChem) : Use graph neural networks to map structural features to biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
